![molecular formula C18H13ClN4OS B2956555 1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 1795089-52-9](/img/structure/B2956555.png)

1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

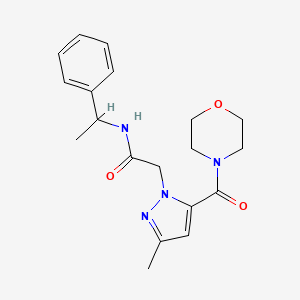

1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea, also known as CPI-637, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription and are involved in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-637 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential as a drug scaffold . Its structure, characterized by the imidazo[2,1-b]thiazol moiety, is often used in the synthesis of new drugs due to its favorable interactions with biological targets . The compound’s ability to bind with various enzymes and receptors can be leveraged to develop medications for diseases that require modulation of specific biological pathways.

Material Science

The structural character of the imidazo[2,1-b]thiazol ring system makes it valuable in material science. It can be used to create novel materials with specific optical or electronic properties. This is particularly relevant in the development of organic semiconductors, where such heterocyclic compounds can play a crucial role in enhancing performance .

Oncology

In the field of oncology, derivatives of this compound have been explored for their anti-proliferative properties. Research indicates that certain imidazo[2,1-b]thiazole-based aryl hydrazones show promising cytotoxicity against cancer cell lines, suggesting potential use in cancer treatment strategies .

Pharmacology

Pharmacologically, the compound’s derivatives are being studied for their role as pan-RAF inhibitors, which could be significant in the treatment of melanoma and other cancers where the MAPK pathway is hyperactivated due to mutations in the BRAF gene . This application is particularly important given the resistance observed against selective inhibitors of mutated BRAF in various cancer types.

Biology

Biologically, the compound’s framework is useful in studying cell proliferation and apoptosis. Its derivatives can be used to understand the mechanisms of action at the cellular level, which is fundamental in the development of new therapeutic agents .

Chemistry

In the broader field of chemistry, the compound is utilized in synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods are essential for creating complex molecules that can have various applications, including but not limited to medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is the RAF protein, specifically the BRAF protein . BRAF is a crucial component of the MAPK (Mitogen-Activated Protein Kinase) cascade . Mutations in BRAF, particularly the V600E mutation, lead to hyperactivation of the MAPK pathway and uncontrolled cellular growth .

Mode of Action

This compound acts as a pan-RAF inhibitor . It interacts with the RAF proteins, inhibiting their activity and thus preventing the hyperactivation of the MAPK pathway . This results in the control of cellular growth and proliferation .

Biochemical Pathways

The compound primarily affects the MAPK pathway . By inhibiting RAF proteins, it prevents the downstream activation of MEK and ERK, key components of the MAPK pathway . This disruption of the MAPK pathway has significant effects on cellular growth and proliferation .

Result of Action

The compound’s action results in the inhibition of the MAPK pathway, leading to controlled cellular growth and proliferation . Specifically, it has shown promising in vitro and in vivo anti-melanoma activity .

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS/c19-13-6-2-4-8-15(13)21-17(24)20-14-7-3-1-5-12(14)16-11-23-9-10-25-18(23)22-16/h1-11H,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELZFWJWMZWQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)

![N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)

![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)

![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)